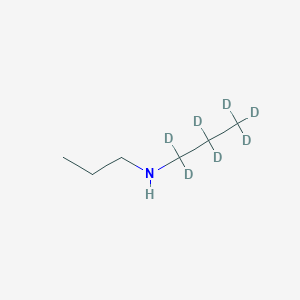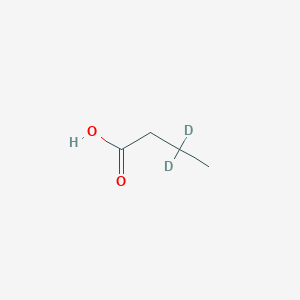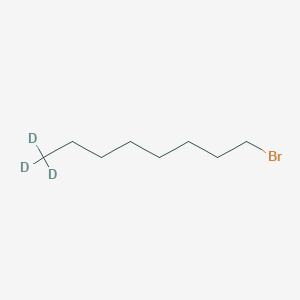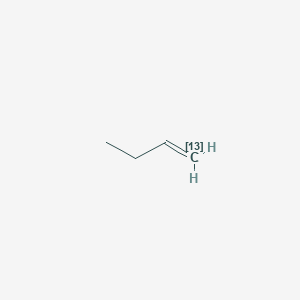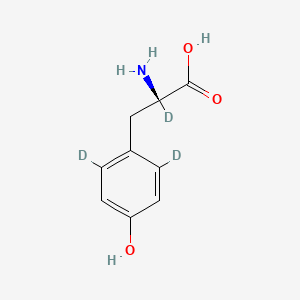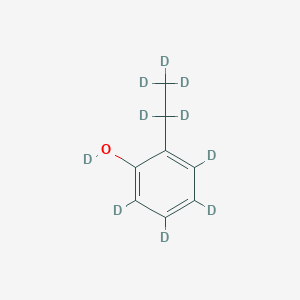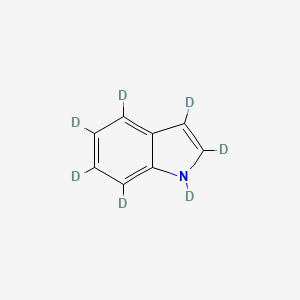
辛基甲磺酸盐
描述
Octyl methanesulfonate is a chemical compound with the molecular formula C9H20O3S . It has an average mass of 208.318 Da and a monoisotopic mass of 208.113312 Da .
Synthesis Analysis
While specific synthesis methods for Octyl methanesulfonate were not found, a study on the formation of Methyl methanesulfonate (a similar compound) from Methanol and Methanesulfonic Acid provides some insight . The study confirmed methanol C−O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .Physical And Chemical Properties Analysis
Octyl methanesulfonate has a density of 1.0±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.9±3.0 kJ/mol, and it has a flash point of 141.2±19.3 °C . The compound has an index of refraction of 1.444 and a molar refractivity of 54.3±0.4 cm3 .科学研究应用
1. 聚合物负载相转移催化
辛基甲磺酸盐(特别是正辛基甲磺酸盐)已在聚合物负载相转移催化中得到研究。研究了其在聚合物结合季鏏离子催化下与溴离子的反应,考虑了季鏏离子含量和交联度对固有活性和颗粒内扩散的影响。这项研究有助于理解工业过程中相转移催化的动力学 (武内、三轮、森田和冈田,1984)。
2. 抗肿瘤活性
另一个研究领域涉及研究 2-卤代乙基和乙基(甲磺酰基)甲磺酸盐,包括辛基甲磺酸盐的衍生物,以了解其抗肿瘤活性。这些化合物对某些类型的白血病显示出显着的疗效 (谢利、克劳斯和拉斯特,1984)。
3. 环境影响和电化学过程
一项关于甲磺酸的研究(与辛基甲磺酸盐密切相关)突出了其在电化学过程中的应用,因为它具有水溶性和低毒性。这暗示了其作为涉及锡和铅等金属的过程中的理想电解质的用途,有助于工业应用中的环境效益和效率 (格农、吴、布斯塔和詹尼,1999)。
4. 在制药背景下的检测
辛基甲磺酸盐与甲基甲磺酸盐和乙基甲磺酸盐等化合物有关,这些化合物被检测为药物中的杂质。已经进行研究以开发在甲磺酸(制药中的一项重要成分)中检测它们的方法 (周、徐、郑、刘和郑,2017)。
属性
IUPAC Name |
octyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPLADOIKKOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472848 | |
| Record name | OCTYL METHANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16156-52-8 | |
| Record name | OCTYL METHANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the immobilized quaternary cation in triphase catalysis affect the reactivity of octyl methanesulfonate?
A1: Research has shown that increasing the size of the immobilized quaternary cation in triphase catalysts leads to enhanced catalytic activity for reactions involving octyl methanesulfonate. [] This suggests that bulkier cations create a more favorable reaction environment around the active site, potentially influencing the anion-cation interactions and facilitating the reaction. For instance, catalysts with bulky cations containing different central atoms, like [resin]-CH2N+(C4H9)3 and [resin]-CH2P+(C4H9)3, displayed similar activities in various reactions, indicating the significance of steric effects over electronic effects in this context. []
Q2: Does intraparticle diffusion play a role in reactions involving octyl methanesulfonate catalyzed by polymer-supported catalysts?
A2: Yes, intraparticle diffusion significantly impacts the overall reaction rate when polymer-supported catalysts are employed in reactions with octyl methanesulfonate. [] Studies reveal that the effective diffusivity of octyl methanesulfonate within the polymer resin decreases substantially with an increase in the degree of cross-linking. [] This highlights the importance of considering mass transfer limitations when designing and optimizing such catalytic systems.
Q3: Can the reactivity of octyl methanesulfonate in nucleophilic substitution reactions be influenced by the presence of metal ions?
A3: The presence of alkali and alkaline-earth metal salts, complexed with polyether ligands, can significantly influence the reactivity of octyl methanesulfonate in nucleophilic substitution reactions. [] Studies indicate that the catalytic effect of the metal ion increases with its Lewis acid character. The order of reactivity observed is Cs+∼ Rb+∼ K+ < Na+ < Li+ and Ba2+ < Sr2+ < Ca2+, suggesting that the ability of the polyether ligand to shield the metal ion charge plays a crucial role in the reaction's activation process. []
Q4: How does the chirality of alkyl methanesulfonates impact their mutagenic and cytotoxic properties?
A4: Research using the chiral molecule 2-butyl methanesulfonate (2-BMS) investigated the influence of chirality on the mutagenic and cytotoxic effects of alkyl methanesulfonates. [] Surprisingly, both the R and S enantiomers of 2-BMS, along with the racemic mixture, exhibited comparable cytotoxicity and mutagenicity in various cell lines (Chinese hamster V79, AS52) and Salmonella typhimurium strains (TA100, TA1535). [] This suggests that the mechanisms of mutagenesis, cytotoxicity, and induction of sister chromatid exchange (SCE) may not effectively distinguish between small (four-carbon) optically active DNA adducts formed by the enantiomers. []
Q5: What are the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide?
A5: While specific details about the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide are not provided in the abstracts, the research likely focuses on understanding the reaction mechanism and kinetics under these conditions. [, ] The presence of sodium azide, a strong nucleophile, suggests the possibility of competition between azide and the solvent molecules to react with the carbocation intermediate formed during solvolysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






